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Experimental Protocols for Characterization

The following table outlines the core experimental methods used for the comprehensive characterization of

4-Chloro-3-sulfamoylbenzoic acid, as detailed in the research [1].

Technique Detailed Methodology & Conditions

Single-Crystal X-ray
Diffraction (SCXRD)

The explicit molecular structure was confirmed using this technique. The
data collection was performed on a specific diffractometer, and the

structure was solved using the SHELXS program [1].

Fourier-Transform
Infrared (FT-IR)
Spectroscopy

The spectrum was recorded using a PerkinElmer Spectrum 1 FT-IR
spectrometer. The measurement range was 450 to 4000 cm⁻¹ with a
resolution of 1.0 cm⁻¹. The sample was prepared using the KBr pellets
method [1].

Fourier-Transform
Raman (FT-Raman)
Spectroscopy

The spectrum was obtained using a Bruker 27: Standalone FT-Raman
spectrometer. It employed an Nd:YAG laser source (1064 nm
wavelength) with a resolution of 2.0 cm⁻¹, scanning a range from 50 to
4000 cm⁻¹ [1].

Nuclear Magnetic
Resonance (NMR)

The proton NMR (¹H NMR) spectrum was recorded [1].
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Technique Detailed Methodology & Conditions

Spectroscopy

Computational Studies The experimental data were complemented and validated by Density
Functional Theory (DFT) calculations performed using the Gaussian 09
software package [1].

The workflow below illustrates how these experimental and computational techniques were integrated in the

study:

Sample of
4-Chloro-3-sulfamoylbenzoic acid
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Computational Analysis
(DFT)
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Validated Structural and
Spectroscopic Data

Theoretical Validation

Click to download full resolution via product page

Spectroscopic Signatures and Structural Data

The following table consolidates the key experimental results from the characterization study [1]. The

computational (DFT) values are included for comparison, showing good agreement with the experimental
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data.

Analysis Type Key Experimental Findings & Signatures

Structural Analysis
(SCXRD)

The crystal structure is stabilized by intermolecular N–H⋯O and O–H⋯O
hydrogen bonds, forming a supramolecular chain.

| FT-IR Signatures (cm⁻¹) | Key peaks were observed at:

3380, 3286, 3232: N-H stretching

1690: C=O stretching of the carboxylic acid group
1348, 1164: Asymmetric and symmetric S=O stretching of the sulfonamide group | | FT-Raman
Signatures (cm⁻¹) | Key peaks were observed at:
3072: C-H stretching

1684: C=O stretching
1380, 1168: S=O stretching vibrations | | ¹H NMR Signatures (δ, ppm) | The spectrum confirmed the

presence of the sulfonamide (-SO₂NH₂) proton at 8.14 ppm. |

Interpretation and Research Context

Reactivity Insights: The Molecular Electrostatic Potential (MEP) map indicated that the

deprotonated oxygen atoms are the most electronegative regions, making them the preferred sites for
electrophilic attack [1].

Pharmaceutical Relevance: This compound is a key synthon (building block) for creating potent
carbonic anhydrase inhibitors, which are investigated for applications such as topical antiglaucoma

agents [2] [3]. It is also the primary metabolite of the diuretic drug indapamide [4] [5].

The data from this single study provides a solid foundation. For a complete analysis, you may want to

consult additional sources to compare results across different experimental setups or to find data for other

specific spectroscopic techniques.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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